molecular formula C7H13N3S B15272984 (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine

(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B15272984
M. Wt: 171.27 g/mol
InChI Key: LYAZAVXEYMFWKK-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the molecular formula C7H13N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

  • (1,2,3-Thiadiazol-4-yl)methylamine
  • (2-Methylpropyl)(1,3,4-thiadiazol-2-ylmethyl)amine
  • (2-Methylpropyl)(1,2,4-thiadiazol-3-ylmethyl)amine

Uniqueness

(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

2-methyl-N-(thiadiazol-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C7H13N3S/c1-6(2)3-8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3

InChI Key

LYAZAVXEYMFWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CSN=N1

Origin of Product

United States

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